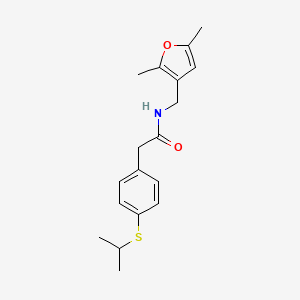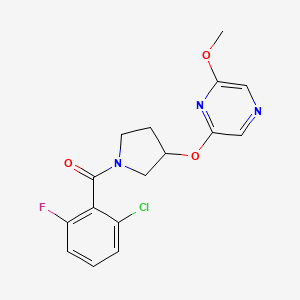
(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The scientific interest in compounds like "(2-Chloro-6-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" arises from their complex structures and potential for diverse applications, including materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
Compounds with structures similar to the requested molecule are synthesized through multi-step chemical reactions, including halogenation, methoxylation, and the introduction of pyrrolidinyl methanone groups. These processes often involve substitution reactions to introduce or modify specific functional groups (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray diffraction (XRD) and density functional theory (DFT), are crucial for understanding the geometric and electronic structure of these compounds. These studies reveal the crystalline arrangement and molecular conformations that influence the compound's physical and chemical properties (Lakshminarayana et al., 2009; Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Studies on similar molecules have explored their participation in various chemical reactions, including cycloadditions, substitution reactions, and their potential as intermediates in organic synthesis (Ghelfi et al., 2003).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are directly related to the molecular arrangement and interactions within the crystal lattice. XRD and spectroscopic methods provide detailed insights into these aspects, critical for material design and application (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other molecules, stability under various conditions, and interaction with light, are determined by the compound's electronic structure and functional groups. DFT studies, spectroscopic analysis, and experimental reactions shed light on these characteristics, enabling the prediction of behavior in complex systems (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The compound's crystal and molecular structure have been a subject of study, providing insights into its properties. For instance, similar compounds have been analyzed to understand their crystalline structures and molecular interactions, which is crucial in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial Activity
Compounds with similar structures have shown potential in antimicrobial applications. Research into their synthesis and structure-activity relationships helps in the discovery of new antimicrobial agents, which is vital in the fight against resistant strains of bacteria and fungi (Patel et al., 2011).
Kinase Inhibition for Cancer Treatment
Related compounds have been identified as potent and selective inhibitors of specific kinases, making them valuable in the development of cancer treatments. Their effectiveness in inhibiting tumor growth in preclinical models suggests their potential as therapeutic agents (Schroeder et al., 2009).
Preparation of Agrochemicals and Medicinal Compounds
The compound's analogs are useful in synthesizing various agrochemicals and medicinal compounds. Understanding their reactions and properties enables the development of new products in these fields (Ghelfi et al., 2003).
Formulation Development for Poorly Water-Soluble Compounds
Studies have focused on developing suitable formulations for compounds with similar properties, which is essential for their effective use in pharmaceuticals, particularly in enhancing their solubility and bioavailability (Burton et al., 2012).
Role in Non-Covalent Interactions
Research on derivatives of this compound helps in understanding the role of non-covalent interactions like hydrogen bonding and lone pair-π interactions in molecular structures. This knowledge is crucial in the design of new materials and drugs (Sharma et al., 2019).
Crystallographic and Conformational Analyses
The compound and its derivatives have been subject to crystallographic and conformational analyses, providing deeper insights into their molecular structures. Such studies are important in the fields of material science and drug design (Huang et al., 2021).
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-13-7-19-8-14(20-13)24-10-5-6-21(9-10)16(22)15-11(17)3-2-4-12(15)18/h2-4,7-8,10H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWBGWEYNFBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

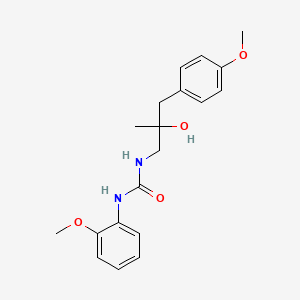
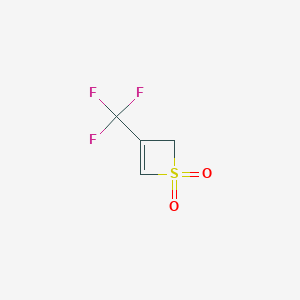

![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
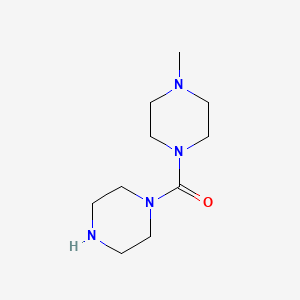
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)
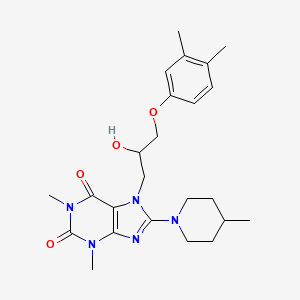

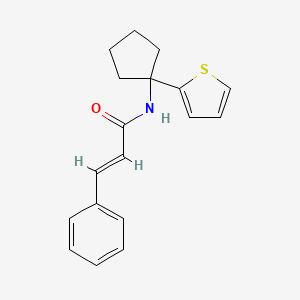
![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
